

A Comparative Analysis of Immediate-Release and Sustained-Release Norverapamil Formulations

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Compound of Interest

Compound Name: Norverapamil

Cat. No.: B1221204

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of immediate-release (IR) and sustained-release (SR) formulations of **Norverapamil**, the primary active metabolite of Verapamil. This analysis is supported by experimental data and detailed methodologies to assist researchers and drug development professionals in understanding the performance differences between these formulations.

Executive Summary

Norverapamil, a calcium channel blocker, exhibits distinct pharmacokinetic profiles depending on its formulation. Immediate-release formulations lead to rapid absorption and higher peak plasma concentrations, while sustained-release formulations are designed for a slower, more prolonged drug release, resulting in a flatter plasma concentration curve. This fundamental difference in drug delivery significantly impacts the therapeutic application and side-effect profile of **Norverapamil**. Sustained-release formulations offer the clinical advantage of less frequent dosing and more stable plasma concentrations, which can lead to improved patient compliance and a reduction in adverse events associated with high peak concentrations.^[1]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for **Norverapamil** administered in immediate-release and sustained-release formulations. The data presented is a synthesis of findings from various clinical studies and aims to provide a comparative overview. It is important to note that direct head-to-head comparative studies for **Norverapamil** from a single, standardized SR formulation are limited; therefore, the values for the sustained-release formulation are representative of various controlled-release technologies.

Pharmacokinetic Parameter	Immediate-Release (IR) Formulation	Sustained-Release (SR) Formulation
Time to Peak Concentration (Tmax)	~ 1-2 hours	~ 7-9 hours
Peak Plasma Concentration (Cmax)	Higher	Lower
Area Under the Curve (AUC)	Generally comparable to SR over a 24-hour period[1]	Generally comparable to IR over a 24-hour period[1]
Dosing Frequency	Multiple times daily (e.g., every 8 hours)[1]	Once or twice daily[1]
Plasma Concentration Fluctuation	High	Low[1]

Experimental Protocols

In Vivo Bioavailability Study

A randomized, two-period, crossover study design is typically employed to compare the bioavailability of immediate-release and sustained-release **Norverapamil** formulations.

Study Population: Healthy adult volunteers.

Procedure:

- Subjects are randomly assigned to receive either the immediate-release or sustained-release formulation in the first period.

- Following a washout period of at least seven days, subjects receive the alternate formulation in the second period.
- Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
- Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.
- Plasma concentrations of **Norverapamil** are determined using a validated high-performance liquid chromatography (HPLC) method.
- Pharmacokinetic parameters (C_{max}, T_{max}, AUC) are calculated from the plasma concentration-time data.

In Vitro Dissolution Testing

Dissolution testing is performed to assess the in vitro release characteristics of the formulations, as per the United States Pharmacopeia (USP) guidelines for extended-release dosage forms.

Apparatus: USP Apparatus 2 (Paddle Apparatus).[\[2\]](#)

Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).[\[2\]](#)

Apparatus Speed: 50 RPM.[\[2\]](#)

Temperature: 37 ± 0.5°C.[\[2\]](#)

Sampling Times: Samples are withdrawn at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) and analyzed for drug content by HPLC.

High-Performance Liquid Chromatography (HPLC) for Norverapamil Quantification

Column: C18 reverse-phase column.

Mobile Phase: A mixture of acetonitrile and a phosphate buffer.

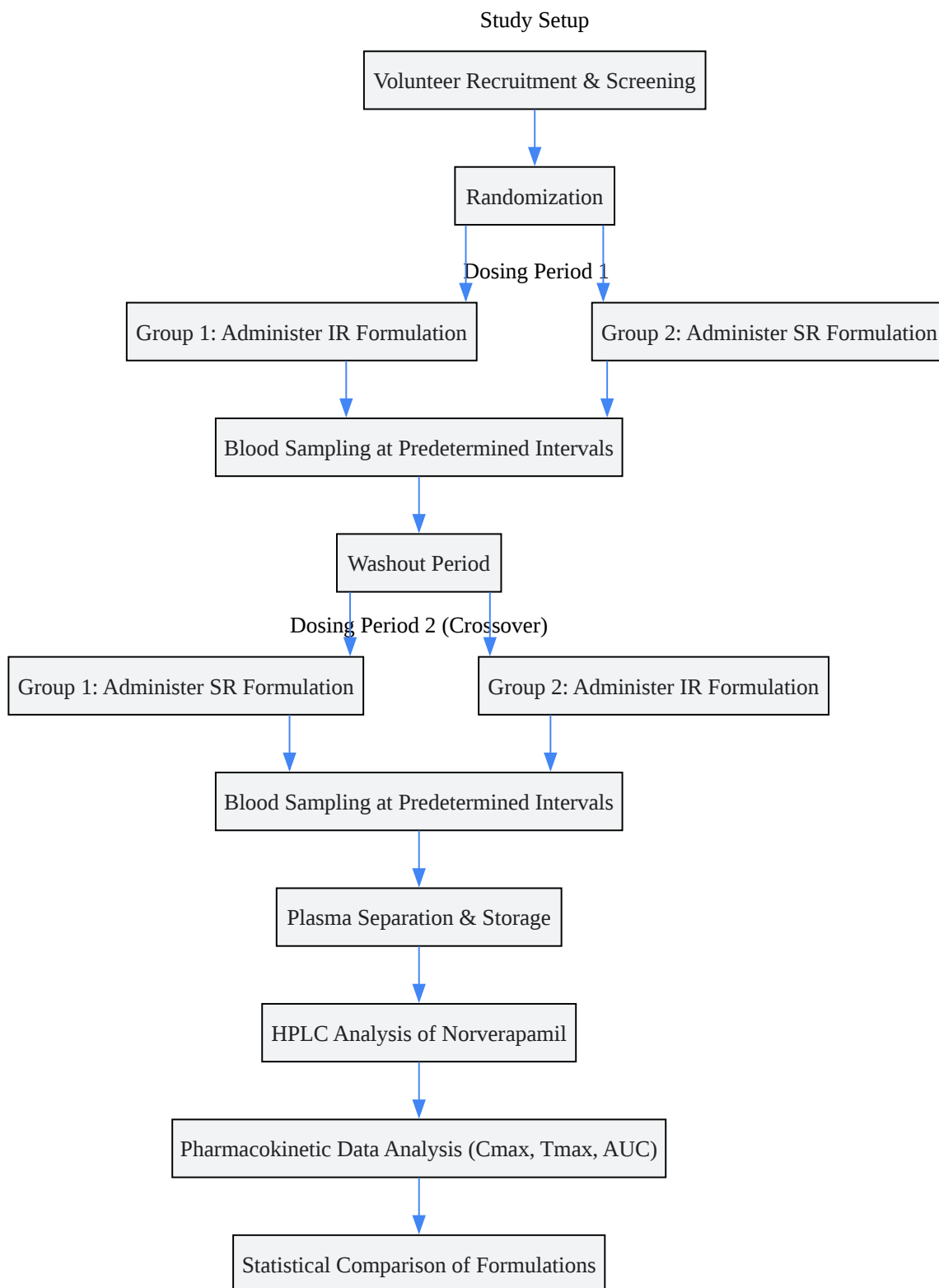
Detection: UV detection at an appropriate wavelength (e.g., 278 nm).

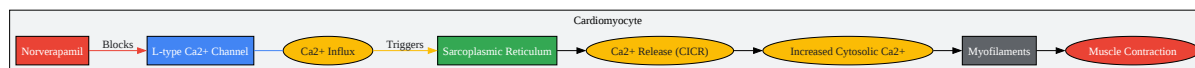
Sample Preparation: Plasma samples are prepared using liquid-liquid extraction or solid-phase extraction to isolate **Norverapamil** and remove interfering substances.

Quantification: The concentration of **Norverapamil** in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Mandatory Visualizations

Experimental Workflow for Comparative Bioavailability Study





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References

- 1. Pharmacokinetics of verapamil and norverapamil in patients with hypertension: a comparison of oral conventional and sustained release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
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